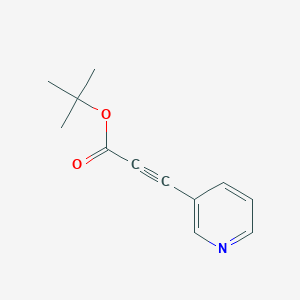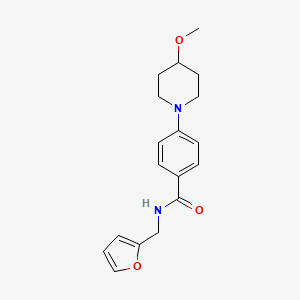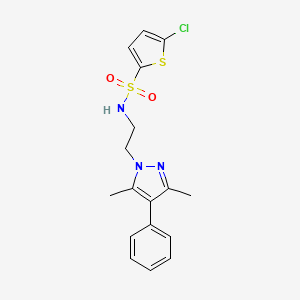
1-乙基环辛基氰化物
描述
1-Ethylcyclooctyl cyanide is a chemical compound that is not widely discussed in the literature. It is likely to be a liquid, given its structure and the properties of similar compounds. Cyanide compounds, such as 1-Ethylcyclooctyl cyanide, are known for their use in various industries including mining, galvanic, and chemical industries .
Chemical Reactions Analysis
Cyanide compounds, including 1-Ethylcyclooctyl cyanide, are known to participate in various chemical reactions. For instance, cyanide ions can undergo nucleophilic substitution reactions with halogenoalkanes . Cyanide is also known to react with various other compounds, leading to a wide range of products .科学研究应用
在乙烯生物合成和植物胁迫中的作用
1-乙基环辛基氰化物与氰化物密切相关,氰化物是一种在植物生物学中发挥重要作用的化合物,特别是在乙烯的生物合成中。在植物中,氰化物是在 ACC 氧化酶催化的 1-氨基环丙烷-1-羧酸 (ACC) 氧化过程中产生的。有人提出,源自乙烯生物合成的氰化物积累与敏感植物中植物毒性的诱导有关。此外,研究观察到在烟草花叶病毒感染的烟草叶片形成坏死病变期间氰化物水平升高,这表明氰化物可能在胁迫条件下诱导细胞死亡,而这与乙烯生物合成的强烈刺激相一致 (Grossmann, 1996)。
氰化物在乙烯合成调控中的作用
在拟南芥中,研究表明氰化物在调节乙烯生成中发挥作用。该研究发现,1-氨基环丙烷-1-羧酸 (ACC) 合成酶基因 ACS6 在氰化物处理后会迅速激活。这表明乙烯合成过程中氰化物生成与乙烯合成的分子控制之间存在关系,其中氰化物可能在快速氰化物积累发生的条件下在乙烯调控中发挥积极作用 (Smith & Arteca, 2000)。
乙烯抑制和农产品保鲜
1-甲基环丙烯 (1-MCP) 是一种在结构上类似于 1-乙基环辛基氰化物的化合物,因其在抑制乙烯感知中的作用而受到广泛研究,对延长水果和蔬菜的保质期具有重要意义。它在苹果保鲜中的商业应用及其对其他农产品的潜力凸显了源自相似化学结构的乙烯抑制剂的重要性 (Watkins, 2006)。
氰化物检测和环境影响
研究还集中在开发用于比色检测氰化物的化合物上,这与环境监测和安全相关。偶氮甲氧菁等化合物被设计用于检测水中的氰化物,表明这些化学研究对于在水环境中监测有毒阴离子具有重要意义 (Tomasulo et al., 2006)。
作用机制
安全和危害
属性
IUPAC Name |
1-ethylcyclooctane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-2-11(10-12)8-6-4-3-5-7-9-11/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDASUTVFGIKANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCCCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

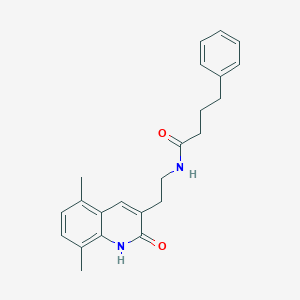

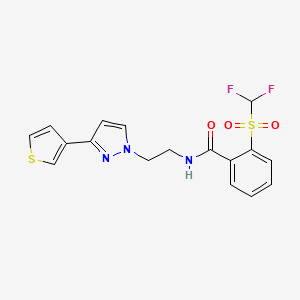

![2-[2-(2,2,2-Trifluoroacetamido)ethoxy]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2650968.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-2-oxoindoline-5-sulfonamide](/img/structure/B2650969.png)

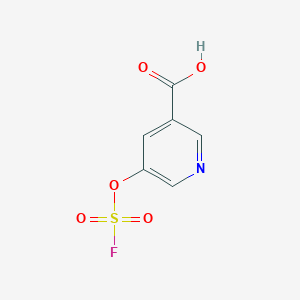
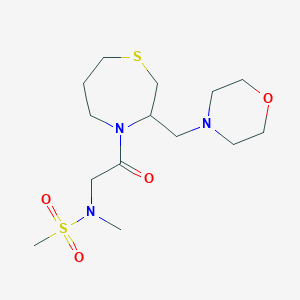
![N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2650976.png)
![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2650977.png)
